BenchChemオンラインストアへようこそ!

(S)-Hesperetin Dibenzyl Ether

Regioselective synthesis Protecting group strategy Flavanone derivatization

Select (S)-Hesperetin Dibenzyl Ether to overcome the synthetic limitations of unprotected hesperetin. This dual benzyl-protected intermediate blocks both major Phase II conjugation sites (7-OH and 3′-OH) while preserving the critical (S)-stereochemistry at C-2. Unlike mono-protected or racemic analogs, it enables sequential, regioselective functionalization for authentic glucuronide/sulfate metabolite standards and systematic SAR exploration. Its DCM-soluble, crystalline yellow solid form simplifies purification and handling at gram-to-kilogram scale, making it the definitive starting material for labs requiring precise stereochemical and regiochemical control.

Molecular Formula C₃₀H₂₆O₆
Molecular Weight 482.52
Cat. No. B1160920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hesperetin Dibenzyl Ether
Molecular FormulaC₃₀H₂₆O₆
Molecular Weight482.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Hesperetin Dibenzyl Ether: A Stereochemically Defined, Dual-Protected Flavanone Intermediate for Regioselective Synthesis


(S)-Hesperetin Dibenzyl Ether (CAS 217448-86-7; C₃₀H₂₆O₆; MW 482.52 g/mol) is a chemically modified flavanone derivative in which two hydroxyl groups of the citrus flavonoid hesperetin are protected with benzyl ether moieties, yielding a yellow solid soluble in dichloromethane . The parent compound, (S)-hesperetin, is a naturally occurring flavanone with documented antioxidant, anti-inflammatory, and enzyme-inhibitory activities; however, its polyhydroxylated structure presents challenges for selective chemical manipulation [1]. The dibenzyl ether derivative addresses this limitation by serving as a protected intermediate that enables regioselective synthetic transformations while preserving the (S)-stereochemistry at the C-2 position, which is critical for downstream biological stereospecificity [2][3].

Why Generic Hesperetin or Mono-Benzyl Analogs Cannot Replace (S)-Hesperetin Dibenzyl Ether in Regioselective Synthesis and Stereochemically Demanding Applications


Generic hesperetin and its simple analogs are inadequate substitutes for (S)-Hesperetin Dibenzyl Ether in applications requiring precise stereochemical and regiochemical control. Unprotected hesperetin undergoes rapid and extensive Phase II conjugation at both the 7-OH and 3′-OH positions, with glucuronidation and sulfation occurring at these sites, which confounds pharmacokinetic studies and limits synthetic selectivity [1]. The mono-benzyl ether, (S)-Hesperetin Benzyl Ether (MW 392.4, C₂₃H₂₀O₆, CAS 1403990-90-8), protects only a single hydroxyl group—leaving the other reactive site exposed to undesired conjugation or side reactions . Racemic hesperetin mixtures further confound biological interpretation, as S- and R-enantiomers exhibit stereoselective differences in metabolism, transport, and bioactivity [2]. (S)-Hesperetin Dibenzyl Ether uniquely addresses all three limitations simultaneously: dual protection of the two most reactive hydroxyl positions, defined (S)-stereochemistry, and a molecular weight (482.52) and solubility profile (DCM-soluble) tailored for organic-phase synthetic manipulations .

Quantitative Differentiation Evidence: (S)-Hesperetin Dibenzyl Ether vs. Closest Analogs and Alternatives


Dual Benzyl Protection at 7-OH and 3′-OH vs. Single-Position Mono-Benzyl Ether: Molecular Formula and Synthetic Utility

(S)-Hesperetin Dibenzyl Ether incorporates two benzyl protecting groups (C₃₀H₂₆O₆, MW 482.52) at the two most reactive hydroxyl positions of the hesperetin scaffold—the 7-OH (A-ring) and 3′-OH (B-ring)—compared to (S)-Hesperetin Benzyl Ether which carries only a single benzyl group at the 7-position (C₂₃H₂₀O₆, MW 392.4) . The 5-OH position is intramolecularly hydrogen-bonded to the adjacent C-4 carbonyl and is substantially less reactive under standard etherification conditions, making the dibenzyl derivative the practical maximum-protection intermediate for this scaffold [1]. This dual protection is essential for synthetic routes requiring simultaneous masking of both conjugation-competent sites, as demonstrated in the chemical synthesis of hesperetin glucuronides where selective protection of C7-OH was required to direct glucuronidation exclusively to the C3′-OH position [2].

Regioselective synthesis Protecting group strategy Flavanone derivatization

Stereochemical Integrity: (S)-Enantiomer Specification vs. Racemic Mixtures in Metabolism and Bioactivity

The (S)-configuration at C-2 of (S)-Hesperetin Dibenzyl Ether preserves the naturally predominant stereochemistry of citrus-derived hesperetin. Brand et al. (2010) demonstrated that S- and R-hesperetin enantiomers exhibit stereoselective differences in glucuronidation kinetics and transport across Caco-2 cell monolayers, with S-hesperetin showing a higher glucuronidation rate and different apical-to-basolateral transport profile compared to the R-enantiomer [1]. Although the absolute differences between enantiomers were characterized as 'relatively small,' the study concluded that racemic mixtures may not adequately reflect the behavior of the naturally occurring S-enantiomer in metabolism and transport assays [1]. (S)-Hesperetin Dibenzyl Ether, by virtue of its defined (S)-stereochemistry, ensures that downstream deprotected products maintain the biologically relevant configuration without the confounding effects of racemic contamination .

Chiral synthesis Enantioselective metabolism Stereochemical purity

Blockade of Phase II Conjugation Sites: 7-OH and 3′-OH Protection Prevents Glucuronidation and Sulfation at Both Reactive Positions

Unprotected hesperetin is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) at both the 7-OH and 3′-OH positions. Brand et al. (2010) demonstrated that hesperetin glucuronidation is catalyzed by multiple UGT isoforms (UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7) and sulfation by at least five SULT isoforms (SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1E1), with major enzyme-specific differences in kinetics and regioselectivity [1]. (S)-Hesperetin Dibenzyl Ether, by protecting both the 7-OH and 3′-OH positions with benzyl ether groups, blocks both primary conjugation sites simultaneously . In contrast, (S)-Hesperetin Benzyl Ether protects only the 7-OH position, leaving the 3′-OH site available for Phase II metabolism. The benzyl protecting groups also suppress intermolecular hydrogen bonding, which alters crystallization behavior and enhances thermal stability relative to the unprotected parent compound [2].

Metabolic stability Phase II metabolism UGT/SULT conjugation

Organic-Phase Solubility: DCM-Soluble Protected Intermediate vs. Aqueous-Limited Parent Hesperetin

(S)-Hesperetin Dibenzyl Ether is soluble in dichloromethane (DCM) , a property conferred by the two benzyl ether groups that mask the polar hydroxyl functionalities of the parent hesperetin scaffold. Unprotected hesperetin, by contrast, exhibits limited aqueous solubility (<1 mg/mL in water) and a different organic solubility profile that restricts its utility in aprotic organic reaction conditions [1]. This solubility differentiation is critical: DCM solubility enables homogeneous-phase reactions (e.g., Williamson etherification, Steglich esterification) and facilitates chromatographic purification on silica gel, which are standard workflows in synthetic organic chemistry [2]. The mono-benzyl analog, (S)-Hesperetin Benzyl Ether, also exhibits DCM solubility ; however, the dibenzyl derivative's enhanced lipophilicity (calculated from the additional benzyl group) provides further compatibility with non-polar reaction conditions required for certain regioselective transformations.

Solubility engineering Organic synthesis Solid-phase handling

Synthetic Intermediate Role: Enabling Regioselective Derivatization at Specific Positions Through Sequential Protection/Deprotection

The benzyl ether protecting groups of (S)-Hesperetin Dibenzyl Ether serve a dual tactical role in multistep organic synthesis: they mask reactive hydroxyls to prevent undesired side reactions while also enabling regioselective deprotection strategies. Khan et al. (2010) demonstrated this principle in the chemical synthesis of hesperetin glucuronides, where selective benzoylation of C7-OH permitted directed glucuronidation at C3′-OH, and selective debenzoylation at C7-OH of perbenzoylated intermediates enabled glucuronidation at the A-ring position—a strategy fundamentally dependent on the availability of differentially removable protecting groups [1]. The dibenzyl ether provides both 7-O-benzyl and 3′-O-benzyl protection; the 7-O-benzyl group can be selectively removed under mild hydrogenolysis conditions while the 3′-O-benzyl group remains intact (or vice versa under different conditions), enabling sequential functionalization that is impossible with unprotected hesperetin or the singly protected mono-benzyl analog [2]. The (S)-stereochemistry is preserved throughout these protecting group manipulations, as the chiral C-2 center is not involved in the protection/deprotection chemistry [3].

Multistep synthesis Regioselective functionalization Protecting group strategy

Optimal Application Scenarios for (S)-Hesperetin Dibenzyl Ether Based on Quantitative Differentiation Evidence


Stereochemically Controlled Synthesis of (S)-Hesperetin Metabolite Standards and Glucuronide Reference Compounds

Laboratories synthesizing authentic hesperetin glucuronide or sulfate metabolite standards for use as analytical reference materials in LC-MS/MS quantification benefit from (S)-Hesperetin Dibenzyl Ether as the starting intermediate. The dual benzyl protection at 7-OH and 3′-OH blocks both major Phase II conjugation sites [1], while the defined (S)-stereochemistry ensures that the final deprotected product matches the naturally predominant enantiomeric form found in human plasma after citrus consumption [2]. The DCM solubility facilitates homogeneous reaction conditions during selective deprotection and subsequent conjugation steps, and the sequential deprotection strategy—selectively removing one benzyl group to expose a single hydroxyl for site-specific glucuronidation or sulfation—mirrors the synthetic approach validated by Khan et al. (2010) for citrus flavanone glucuronides [3].

Structure-Activity Relationship (SAR) Studies Requiring Independent Modification of A-Ring and B-Ring Hydroxyl Positions

Medicinal chemistry programs exploring hesperetin-based lead compounds benefit from the dibenzyl ether intermediate's ability to support sequential, independent functionalization at the 7-OH and 3′-OH positions. As demonstrated by Huang et al. (2018), O-alkyl and O-benzyl modifications at the 7-position of hesperetin can dramatically alter anti-inflammatory potency, with compound 1l showing the best inhibition of NO production among sixteen synthesized derivatives [1]. The dibenzyl ether provides an entry point for systematic SAR exploration: one benzyl group can be selectively removed to install a first modification (e.g., alkyl, acyl, or glycosyl), and subsequently the second benzyl group can be removed for a second independent modification—a synthetic sequence that is not achievable with either unprotected hesperetin or the mono-benzyl analog [2].

In Vitro Metabolism Studies Using Protected Probes to Isolate Intrinsic Bioactivity from Phase II Conjugation Effects

Researchers investigating the intrinsic pharmacological activity of the hesperetin scaffold—independent of its rapid Phase II conjugation—can employ (S)-Hesperetin Dibenzyl Ether as a protected probe compound. Brand et al. (2010) established that hesperetin is conjugated at positions 7 and 3′ by at least 8 UGT and 5 SULT isoforms with distinct regioselectivity and kinetics [1]. By blocking both conjugation sites simultaneously, the dibenzyl-protected form eliminates Phase II metabolism as a confounding variable in cell-based assays, enabling cleaner evaluation of target engagement, signaling pathway modulation, and intrinsic cytotoxicity. After establishing structure-activity relationships with the protected probe, selected benzyl groups can be removed to assess the impact of deprotection on activity, providing a built-in experimental control for the contribution of free hydroxyl groups to bioactivity [2].

Process Chemistry and Scale-Up of Enantiomerically Pure Hesperetin Derivatives

For process chemistry groups scaling up the synthesis of enantiomerically pure hesperetin derivatives, (S)-Hesperetin Dibenzyl Ether provides a crystalline, DCM-soluble intermediate that simplifies purification and handling at gram-to-kilogram scale. The yellow solid physical form [1] enables straightforward weighing and transfer operations, while DCM solubility permits extractive workup and silica gel chromatographic purification using standard organic chemistry infrastructure [2]. The (S)-stereochemistry, preserved throughout protection/deprotection cycles at the non-chiral hydroxyl positions, eliminates the need for chiral resolution at downstream stages—a significant cost and time advantage over routes that start from racemic hesperetin and require enantiomeric separation [3].

Quote Request

Request a Quote for (S)-Hesperetin Dibenzyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.